molecular formula C22H26Sn B569083 (2-Methylallyl)triphenylstannane CAS No. 2591-44-8

(2-Methylallyl)triphenylstannane

Cat. No.: B569083
CAS No.: 2591-44-8
M. Wt: 409.16
InChI Key: STKJMCXOCDHMKV-UHFFFAOYSA-N
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Description

(2-Methylallyl)triphenylstannane: is an organotin compound with the molecular formula C22H22Sn and a molecular weight of 405.12 g/mol (2-Methyl-2-propenyl)triphenyltin . This compound is primarily used in research settings and has various applications in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of (2-Methylallyl)triphenylstannane typically involves the reaction between triphenyltin chloride and 2-methylallyl bromide . The reaction is carried out in the presence of a base, such as sodium hydroxide , to facilitate the formation of the desired product .

Industrial Production Methods:

.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (2-Methylallyl)triphenylstannane can undergo substitution reactions where the is replaced by other functional groups.

    Oxidation Reactions: The compound can be oxidized to form various .

    Reduction Reactions: It can also undergo reduction reactions to form .

Common Reagents and Conditions:

    Substitution: Common reagents include and .

    Oxidation: Reagents such as or are used.

    Reduction: Reagents like are employed.

Major Products:

Scientific Research Applications

Chemistry:

(2-Methylallyl)triphenylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds . It is also utilized in cross-coupling reactions to synthesize complex organic molecules .

Biology and Medicine:

In biological research, this compound is studied for its potential as an insect reproduction inhibitor . It has shown promising properties for controlling the reproduction of insects and related species .

Industry:

The compound is used in the development of household insect sterilization products due to its ability to inhibit insect reproduction .

Mechanism of Action

The mechanism of action of (2-Methylallyl)triphenylstannane involves its interaction with biological macromolecules . The compound exerts its effects by binding to specific molecular targets , disrupting normal biological processes. In the case of insect reproduction inhibition, it interferes with the hormonal pathways responsible for reproduction .

Comparison with Similar Compounds

  • Triphenyltin chloride
  • Triphenyltin hydroxide
  • Triphenyltin acetate

Comparison:

Uniqueness:

This compound is unique due to its specific structure and reactivity , making it particularly useful in cross-coupling reactions and as an insect reproduction inhibitor .

Properties

IUPAC Name

2-methylprop-2-enyl(triphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.C4H7.Sn/c3*1-2-4-6-5-3-1;1-4(2)3;/h3*1-5H;1-2H2,3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXNQMXQECPOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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